molecular formula C10H10F3NO B1394102 7-(Trifluoromethyl)chroman-4-amine CAS No. 704208-25-3

7-(Trifluoromethyl)chroman-4-amine

Cat. No.: B1394102
CAS No.: 704208-25-3
M. Wt: 217.19 g/mol
InChI Key: MMCIPVIZAJIRKM-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)chroman-4-amine is a compound belonging to the class of chroman derivatives, characterized by the presence of a trifluoromethyl group at the 7th position and an amine group at the 4th position of the chroman ring

Mechanism of Action

The mechanism of action of 7-(Trifluoromethyl)chroman-4-amine involves its interaction with specific molecular targets and pathways:

Biological Activity

7-(Trifluoromethyl)chroman-4-amine is a compound of significant interest due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of organic compounds, making them more effective in various biological applications. This article reviews the synthesis, biological activities, and mechanisms of action associated with this compound, drawing from diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H10F3NO, featuring a chroman ring with a trifluoromethyl substituent and an amine group. This structure contributes to its reactivity and interaction with biological targets.

Property Value
Molecular FormulaC10H10F3NO
IUPAC Name7-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine
CAS Number191608-40-9

Synthesis

The synthesis of this compound typically involves the reduction of 7-(trifluoromethyl)chroman-4-one using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction converts the ketone group into an amine, yielding the desired compound in hydrochloride form.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). The cytotoxic effects were assessed using the MTT assay, revealing that several derivatives induced significant cell death at concentrations around 100 μM .

Table: Cytotoxic Activity Against Cancer Cell Lines

Compound Cell Line IC50 (μM) Effect
Compound 14bMCF-725High cytotoxicity
Compound 17HCT-11630Moderate cytotoxicity
Compound 19HepG220High cytotoxicity

The mechanism by which this compound exerts its anticancer effects involves modulation of key apoptotic pathways. Studies indicate that treatment with this compound leads to increased expression of pro-apoptotic markers such as P53 and BAX while down-regulating anti-apoptotic proteins like BCL2 and CDK4 in breast cancer cells. This shift in gene expression promotes apoptosis in malignant cells .

Anti-inflammatory Effects

In addition to its anticancer properties, preliminary studies suggest that this compound may possess anti-inflammatory activity. The compound's ability to inhibit inflammatory pathways is under investigation, indicating potential applications in treating inflammatory diseases.

Enzyme Inhibition

Research has also explored the role of this compound as an enzyme inhibitor. The trifluoromethyl group enhances binding affinity to various enzymes, which could lead to the development of new therapeutic agents targeting specific biochemical pathways .

Case Studies

Several case studies have been documented regarding the biological effects of related compounds within the chroman family. For instance, derivatives similar to this compound have shown promising results in preclinical trials for their anticancer and anti-inflammatory properties. These findings support further exploration into the therapeutic potential of this compound and its analogs.

Properties

IUPAC Name

7-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO/c11-10(12,13)6-1-2-7-8(14)3-4-15-9(7)5-6/h1-2,5,8H,3-4,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMCIPVIZAJIRKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1N)C=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80676388
Record name 7-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

704208-25-3
Record name 7-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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